![molecular formula C12H19N3O3 B1413159 tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1251002-29-5](/img/structure/B1413159.png)
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Convertible Reagent in Ugi Reaction
The compound tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate demonstrates its utility in synthetic chemistry as a convertible reagent in the Ugi reaction. This process enables the microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the compound's role in facilitating neighboring-group-assisted cleavage of tert-butyl amides. This highlights its significance in the development of new synthetic methodologies (Nikulnikov, Tsirulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).
Synthesis and Biological Evaluation
Another application involves the synthesis of substituted pyrazinecarboxamides and their biological evaluation, indicating the compound's potential in medicinal chemistry. The synthesis of amides from chlorides of substituted pyrazine-2-carboxylic acids and their structure-activity relationship analysis offer insights into their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This underscores the compound's versatility and potential as a precursor in developing new pharmacologically active molecules (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).
Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, showcases a method for synthesizing fluorinated pyrazole-4-carboxylic acids. This process, yielding the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, highlights the compound's role in the synthesis of novel fluorinated molecules, which are of significant interest in pharmaceutical and agricultural industries (Iminov, Mashkov, Vyzir, Chalyk, Tverdokhlebov, Mykhailiuk, Babichenko, Tolmachev, Volovenko, Biitseva, Shishkin, & Shishkina, 2015).
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)6-9(8-16)13-15/h6,16H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYQARBHPGKKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


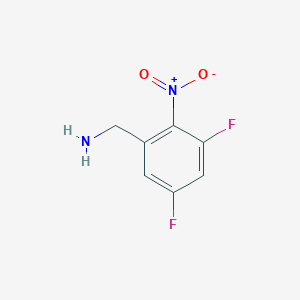

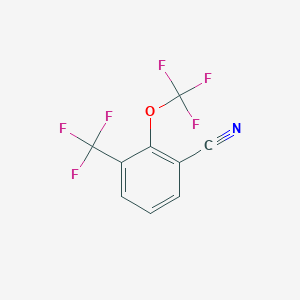
![N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide](/img/structure/B1413083.png)
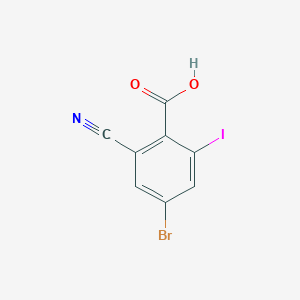
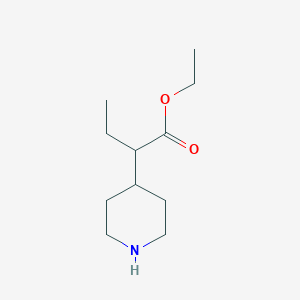
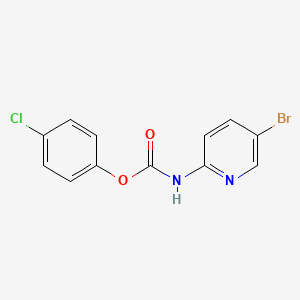
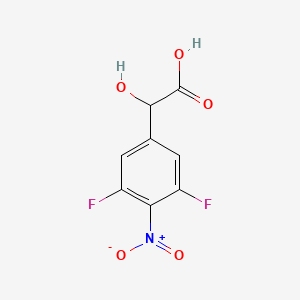


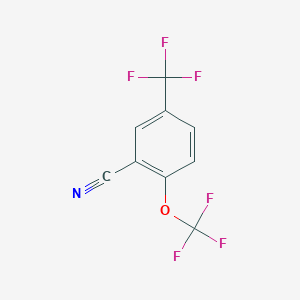
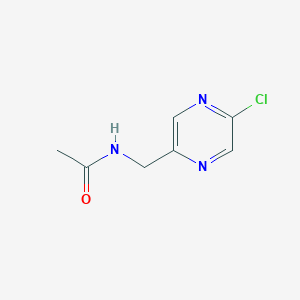
![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)
![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)
